Calyculin E

Description

Properties

CAS No. |

133445-05-3 |

|---|---|

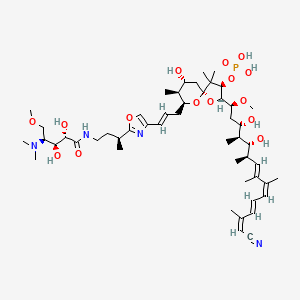

Molecular Formula |

C50H81N4O15P |

Molecular Weight |

1009.2 g/mol |

IUPAC Name |

[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9Z,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20-,30-17-,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 |

InChI Key |

FKAWLXNLHHIHLA-MJRDKPGKSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C\C=C\C(=C/C#N)\C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |

Canonical SMILES |

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Calyculin A: A Precision Tool for Phosphatase Inhibition

Mechanisms, Protocols, and Data[1]

Executive Summary

Calyculin A is a potent, cell-permeable spiroketal marine toxin isolated from the sponge Discodermia calyx. Unlike other phosphatase inhibitors that display narrow specificity, Calyculin A is a dual-action inhibitor of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) with nanomolar potency.[1] Its unique ability to inhibit PP1 at concentrations comparable to PP2A distinguishes it from Okadaic Acid, making it an indispensable tool for elucidating phosphorylation-dependent signaling networks, cytoskeletal dynamics, and cell cycle progression.

Chemical Biology & Mechanism of Action[3]

2.1. Structural Binding Mechanism

Calyculin A functions by binding tightly to the catalytic subunit of Ser/Thr phosphatases. Unlike microcystins which bind covalently, Calyculin A interacts non-covalently but with extremely high affinity.

-

Extended Conformation: X-ray crystallography reveals that Calyculin A binds to the active site of PP1 in an extended conformation, occupying both the hydrophobic groove and the acidic groove of the enzyme.[2] This contrasts with the pseudocyclic conformation adopted by other toxins.

-

Key Interactions: The phosphate group of Calyculin A coordinates with the bimetallic center (Mn²⁺/Fe²⁺) of the phosphatase, effectively mimicking the phosphate group of a natural protein substrate. The hydrophobic polyketide tail interacts with the hydrophobic groove, locking the enzyme in an inactive state.

2.2. Signaling Pathway Impact

By blocking the dephosphorylation of Serine and Threonine residues, Calyculin A induces a state of "hyperphosphorylation." This disrupts the dynamic equilibrium of cellular signaling, leading to:

-

Cytoskeletal Contraction: Hyperphosphorylation of myosin light chain (MLC) leads to rapid actin-myosin contraction.

-

Cell Cycle Arrest: Inhibition of PP2A prevents the dephosphorylation of key mitotic regulators (e.g., Cdk1 substrates), often trapping cells in the G2/M phase.

-

Apoptosis/Necrosis: Prolonged exposure triggers cell rounding, blebbing, and eventual cell death due to metabolic and structural collapse.

Figure 1: Mechanistic pathway of Calyculin A-induced hyperphosphorylation and downstream cellular effects.

Pharmacodynamics & Selectivity Profile

A critical error in experimental design is treating Calyculin A and Okadaic Acid as interchangeable. They are not. Calyculin A is significantly more potent against PP1.[3][4]

Table 1: Comparative Inhibitory Potency (IC50)

| Target Enzyme | Calyculin A (IC50) | Okadaic Acid (IC50) | Selectivity Insight |

| PP1 | 0.5 – 2.0 nM | 60 – 500 nM | Calyculin A is ~10-100x more potent against PP1. |

| PP2A | 0.5 – 1.0 nM | 0.1 – 1.0 nM | Both are equipotent against PP2A. |

| PP2B (Calcineurin) | > 10 µM | > 10 µM | Negligible inhibition. |

| PP2C | No Inhibition | No Inhibition | Specificity control. |

Key Takeaway: If your goal is to inhibit PP2A specifically, use Okadaic Acid at low concentrations (1-10 nM). If you need to inhibit both PP1 and PP2A (total phosphatase shutdown), Calyculin A (10-50 nM) is the superior choice.

Experimental Application Guide

4.1. Handling & Storage Protocol

Calyculin A is expensive and chemically labile. Improper handling leads to rapid loss of potency.

-

Reconstitution: Dissolve the lyophilized film in high-grade DMSO to a stock concentration of 10 µM or 50 µM .

-

Note: Avoid aqueous buffers for stock storage.

-

-

Aliquotting: Immediately aliquot into small volumes (e.g., 5-10 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C , protected from light. Stable for 3-6 months in DMSO.

-

Working Solution: Dilute into culture media immediately before use. Do not store diluted media.

4.2. Protocol: "Phosphatase Clamp" for Western Blotting

This protocol ensures the preservation of transient phosphorylation states during cell lysis.

Reagents:

Workflow:

-

Pre-Treatment (Optional but Recommended): Treat live cells with 50 nM Calyculin A for 15–30 minutes prior to lysis. This "locks" the phosphorylation state in vivo before the disruptive lysis process begins.

-

Lysis: Aspirate media. Add Lysis Buffer supplemented with protease inhibitors.

-

Crucial Step: Even if pre-treated, add 100 nM Calyculin A directly to the Lysis Buffer. Native phosphatases can remain active in mild detergents (like Triton X-100) and dephosphorylate proteins during the extraction process.

-

-

Harvest: Scrape and collect lysate on ice immediately.

-

Validation: Run a Western Blot for p-Threonine or p-Serine . A successful treatment will show a massive smear of high-molecular-weight phosphorylated proteins compared to control.

Figure 2: "Phosphatase Clamp" workflow for preserving protein phosphorylation states.

Troubleshooting & Scientific Integrity

-

Issue: "I see no increase in phosphorylation."

-

Root Cause: Calyculin A degrades in aqueous solution or light.

-

Validation: Use a positive control (e.g., Jurkat cells treated with 50 nM Calyculin A). If the p-Thr signal does not increase >5-fold, the inhibitor is inactive.

-

-

Issue: "My cells are detaching."

-

Root Cause: Cytoskeletal contraction is a direct effect of PP1 inhibition (MLC phosphorylation).

-

Solution: This confirms the drug is working. For biochemical assays, collect the detached cells (supernatant) along with the adherent fraction to avoid losing the responding population.

-

References

-

Ishihara, H., et al. (1989). "Calyculin A and okadaic acid: inhibitors of protein phosphatase activity."[7][3] Biochemical and Biophysical Research Communications.

-

Kita, A., et al. (2002). "Crystal structure of the complex between calyculin A and the catalytic subunit of protein phosphatase 1." Structure.

-

Resjö, S., et al. (1999). "Protein phosphatase 2A is the main phosphatase involved in the regulation of protein phosphorylation in glucose-stimulated rat pancreatic islets." Biochemical Journal.

-

Cell Signaling Technology. "Calyculin A #9902 Datasheet & Protocols."

-

Tocris Bioscience. "Calyculin A: Biological Activity and Data."

Sources

- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 2. Crystal structure of the complex between calyculin A and the catalytic subunit of protein phosphatase 1 [jstage.jst.go.jp]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Calyculin A and okadaic acid: inhibitors of protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calyculin A | Cell Signaling Technology [cellsignal.com]

- 6. Calyculin A (#9902) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. media.cellsignal.com [media.cellsignal.com]

Calyculin A: The Gold Standard for Broad-Spectrum Ser/Thr Phosphatase Inhibition

Executive Summary

Calyculin A is a potent, cell-permeable marine toxin isolated from Discodermia calyx.[1] In the landscape of signal transduction research, it serves as a critical tool for freezing the "phospho-proteome." Unlike its counterpart Okadaic Acid, which displays a marked preference for Protein Phosphatase 2A (PP2A), Calyculin A inhibits both PP1 and PP2A with equipotent nanomolar affinity.[2][3][4] This dual inhibition makes it the reagent of choice for researchers studying cytoskeletal dynamics, cell cycle progression, and transient signaling events where PP1 activity must be completely ablated to preserve phosphorylation states.

Part 1: Mechanistic Profile & The "Okadaic Acid Gap"

Mechanism of Action

Calyculin A functions as a hydrophobic phosphate mimic. It binds tightly to the catalytic groove of the Serine/Threonine phosphatases PP1 and PP2A, effectively blocking substrate access. Structural studies reveal that the toxin interacts with the hydrophobic cage of the active site, locking the enzyme in an inactive conformation.

The Specificity Hierarchy

A common experimental error is treating Calyculin A and Okadaic Acid as interchangeable. They are not.

-

Okadaic Acid (OA): At low concentrations (1–10 nM), OA is highly selective for PP2A. It requires much higher concentrations (>500 nM) to inhibit PP1 effectively.

-

Calyculin A: Inhibits both PP1 and PP2A at 0.5–2 nM.[4][5][6]

Expert Insight: If your target protein is dephosphorylated by PP1 (e.g., Retinoblastoma protein (Rb), Myosin Light Chain), using Okadaic Acid at standard doses will result in false negatives (loss of phosphorylation signal). Calyculin A closes this "PP1 Gap."

Comparative Potency Data

| Target Enzyme | Calyculin A IC50 (nM) | Okadaic Acid IC50 (nM) | Biological Implication |

| PP2A | 0.5 – 1.0 | 0.1 – 1.0 | Both are excellent PP2A inhibitors.[2][5][7] |

| PP1 | 2.0 | 60 – 500 | Calyculin A is ~100x more potent against PP1. |

| PP2B (Calcineurin) | > 10,000 | > 10,000 | Neither inhibits Calcineurin effectively. |

Part 2: Signaling Pathway Visualization

The following diagram illustrates the downstream consequences of Calyculin A treatment. By blocking the "brakes" (PP1/PP2A), the cell enters a state of hyperphosphorylation driven by unopposed kinase activity.

Caption: Calyculin A blocks PP1/PP2A, allowing constitutive kinases to drive hyperphosphorylation of cytoskeletal and nuclear targets.

Part 3: Technical Specifications & Handling

Chemical Properties[2][4][5][6][7][9][10][11]

-

Solubility: Soluble in DMSO (up to 50 mM) and Ethanol.[4] Insoluble in water.

-

Appearance: White solid or clear film (lyophilized).

Storage & Stability (Critical)

Calyculin A is expensive and chemically labile if mishandled.

-

Lyophilized: Store at -20°C, desiccated. Stable for >1 year.

-

Solubilized (Stock): Reconstitute in high-grade DMSO to 10 µM or 100 µM. Aliquot immediately into light-protective tubes. Store at -20°C.

-

Stability Window: Once in solution, use within 1–3 months . Discard if a precipitate forms.[5] Avoid repeated freeze-thaw cycles (max 2 cycles).

Safety Warning (E-E-A-T)

Calyculin A is a potent tumor promoter and toxin.

-

LD50: Intraperitoneal (mouse) ~10-60 µg/kg.

-

Handling: Always wear nitrile gloves, lab coat, and safety glasses. Handle in a biosafety cabinet if working with powder. Neutralize spills with 10% bleach (though chemical inactivation is not fully characterized, physical containment is priority).

Part 4: Experimental Application Guide

Protocol A: Acute Phospho-Preservation (Western Blot/Mass Spec)

Objective: To detect transient phosphorylation events that are rapidly lost during cell lysis due to phosphatase activity.

Rationale: Standard lysis buffers often contain phosphatase inhibitors (Fluoride, Vanadate), but these are reversible and sometimes insufficient for PP1. Pre-treating live cells with Calyculin A ensures the phosphatases are inhibited before the cell membrane is disrupted.

Step-by-Step Methodology:

-

Culture: Grow cells to 70-80% confluence.

-

Preparation: Thaw 10 µM Calyculin A stock. Dilute in warm media to 50–100 nM (final concentration).

-

Note: 100 nM is a saturating dose for short incubations.

-

-

Incubation: Treat cells for 15–30 minutes at 37°C.

-

Visual Check: Cells may begin to round up or retract. This is a positive sign of cytoskeletal hyperphosphorylation (MLC activation).

-

-

Lysis:

-

Aspirate media.

-

Wash 1x with ice-cold PBS (containing 100 nM Calyculin A if extreme preservation is needed, though usually unnecessary if pre-treated).

-

Add Lysis Buffer (RIPA or SDS-Lysis) supplemented with protease inhibitors.

-

Optional: Add 10-20 nM Calyculin A directly to the lysis buffer for redundancy.

-

-

Harvest: Scrape and boil samples immediately for SDS-PAGE.

Protocol B: Cell Cycle Arrest (Premature Chromatin Condensation)

Objective: To visualize chromosomes in interphase cells or study checkpoint bypass.

Methodology:

-

Dosing: Treat cells with 50 nM Calyculin A.[4]

-

Timing: Incubate for 30–60 minutes .

-

Observation: Perform chromosome spreading or DAPI staining.

-

Result: Interphase nuclei will condense into visible chromosomes (PCC), allowing cytogenetic analysis of G1/S/G2 phase cells.

-

Part 5: Experimental Workflow Decision Tree

Use this workflow to determine when to introduce Calyculin A into your experiment.

Caption: Decision tree for selecting phosphatase inhibitors. Calyculin A is required for PP1-labile targets.

References

-

Ishihara, H., et al. (1989).[2][4][7] "Calyculin A and okadaic acid: inhibitors of protein phosphatase activity."[2][3][5][8][9][10][11][12] Biochemical and Biophysical Research Communications, 159(3), 871-877.[2][4][7]

-

Bialojan, C., & Takai, A. (1988).[7] "Inhibitory effect of a marine-sponge toxin, okadaic acid, on protein phosphatases."[2][3][10] Biochemical Journal, 256(1), 283-290.[7]

-

Favre, B., et al. (1997). "Differential inhibition and posttranslational modification of protein phosphatase 1 and 2A in MCF7 cells treated with calyculin-A, okadaic acid, and tautomycin." Journal of Biological Chemistry, 272(21), 13856-13863.

-

Cell Signaling Technology. "Calyculin A #9902 Product Usage Information."

-

Swingle, M., et al. (2007). "Small-molecule inhibitors of ser/thr protein phosphatases: specificity, use and common forms of abuse." Methods in Molecular Biology, 365, 23-38.

Sources

- 1. mdpi.com [mdpi.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. The Discodermia calyx Toxin Calyculin A Enhances Cyclin D1 Phosphorylation and Degradation, and Arrests Cell Cycle Progression in Human Breast Cancer Cells | MDPI [mdpi.com]

- 4. Calyculin A | Cell Signaling Technology [cellsignal.com]

- 5. Calyculin A |CA | PP1 inhibitor | Hello Bio [hellobio.com]

- 6. InSolution Calyculin A, Discodermia calyx [sigmaaldrich.com]

- 7. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Comparative effects of protein phosphatase inhibitors (okadaic acid and calyculin A) on human leukemia HL60, HL60/ADR and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calyculin A and okadaic acid: inhibitors of protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The protein phosphatase inhibitors, okadaic acid and calyculin A, induce apoptosis in human submandibular gland ductal cell line HSG cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Calyculin A: Structural Dynamics, Chemical Properties, and Phosphatase Inhibition Mechanisms

An In-Depth Technical Guide for Chemical Biology and Drug Discovery

Executive Summary

Calyculin A is a complex polyketide-peptide hybrid isolated from the marine sponge Discodermia calyx. It serves as a pivotal tool in molecular biology due to its nanomolar-affinity inhibition of Serine/Threonine protein phosphatases 1 (PP1) and 2A (PP2A). Unlike Okadaic Acid, which displays a marked selectivity for PP2A, Calyculin A effectively inhibits both PP1 and PP2A with comparable potency.[1] This guide dissects its molecular architecture, stability challenges, and rigorous experimental protocols required for reproducible data.

Molecular Architecture & Chemical Identity[1][2]

Calyculin A represents a pinnacle of natural product complexity, featuring a unique spiroketal phosphate backbone. Its structural integrity is governed by a conjugated tetraene system, which renders the molecule highly susceptible to light-induced isomerization.

Structural Characterization

| Feature | Specification |

| Chemical Formula | C₅₀H₈₁N₄O₁₅P |

| Molecular Weight | 1009.17 g/mol |

| Core Scaffold | Spiroketal backbone with a phosphate monoester |

| Key Functional Groups | [2][3] • Conjugated tetraene (Light sensitive)[3][4]• Oxazole ring• Nitrile group• Phosphate ester (Essential for binding) |

| Stereochemistry | 15 chiral centers; Natural isomer is (-)-Calyculin A |

| Solubility | Soluble in DMSO, Ethanol, Methanol. Insoluble in water. |

The Stability Paradox (Critical Handling)

The conjugated tetraene moiety (C1–C8) is the molecule's "Achilles' heel." Upon exposure to ambient light, the natural all-trans tetraene isomerizes to a cis -isomer, which significantly reduces biological potency.

-

Acid Sensitivity: The spiroketal ring system is acid-labile. Avoid acidic buffers during reconstitution.

-

Light Sensitivity: Solutions must be handled under low-light conditions or in amber tubes.

Pharmacodynamics & Mechanism of Action

Calyculin A functions as a "molecular cork," occluding the active site of PP1 and PP2A.

Binding Mechanism

Crystal structure analysis reveals that Calyculin A binds to the hydrophobic groove of the phosphatase catalytic subunit.

-

Metal Coordination: The phosphate group of Calyculin A interacts directly with the bimetallic center (Mn²⁺/Fe²⁺) at the enzyme's active site.

-

Hydrophobic Occlusion: The long polyketide tail occupies the hydrophobic groove, displacing water and preventing substrate access.

-

Dual Inhibition: Unlike Okadaic acid, the structural flexibility of Calyculin A allows it to accommodate the slight structural differences between the PP1 and PP2A active sites, resulting in equipotent inhibition.

Pathway Visualization

The following diagram illustrates the downstream consequences of Calyculin A-mediated inhibition.

Figure 1: Mechanism of Action. Calyculin A blocks dephosphorylation, driving cells into a hyperphosphorylated state.

Comparative Potency: Calyculin A vs. Okadaic Acid[1][6][7][8][9]

A common experimental error is treating these inhibitors as interchangeable. They are not. Calyculin A is the superior choice when PP1 inhibition is required.

| Inhibitor | PP2A IC₅₀ | PP1 IC₅₀ | Selectivity Profile | Primary Utility |

| Calyculin A | 0.5 – 1.0 nM | 2.0 nM | Non-selective (Equipotent) | Total Ser/Thr phosphatase blockade; Cell cycle studies (PCC). |

| Okadaic Acid | 0.1 – 1.0 nM | 10 – 500 nM | PP2A Selective (>100-fold) | Distinguishing PP2A vs. PP1 contributions. |

| Microcystin-LR | 0.1 nM | 0.1 nM | Non-selective | Similar to Calyculin but membrane impermeable (requires microinjection/lysis). |

Expert Insight: If your goal is to preserve the phosphorylation state of a protein during cell lysis, Calyculin A is preferred over Okadaic Acid because it ensures PP1 (often associated with glycogen metabolism and RNA splicing) is also inhibited.

Experimental Protocols

Storage and Reconstitution Workflow

-

Lyophilized Powder: Store at -20°C, desiccated, protected from light. Stable for >2 years.

-

Stock Solution (10 µM - 50 µM):

-

Equilibrate vial to room temperature before opening to prevent condensation.[5]

-

Dissolve in high-grade DMSO.

-

Aliquot into light-protective tubes (e.g., amber tubes or wrapped in foil).

-

Store at -20°C. Do not refreeze aliquots more than once.

-

The "Phosphorylation Snapshot" Protocol

This protocol is designed to freeze cellular signaling for Western Blot or Mass Spectrometry analysis.

Reagents:

-

Calyculin A Stock (10 µM in DMSO)[6]

-

Cell Culture Media

-

Lysis Buffer (RIPA or SDS-Lysis)

Step-by-Step:

-

Preparation: Calculate the volume required for a final concentration of 50 nM .

-

Calculation: For 10 mL media, add 50 µL of 10 µM Stock.

-

-

Treatment: Add Calyculin A directly to the culture media.

-

Duration: Incubate for 10–30 minutes at 37°C.

-

Note: Longer incubations (>60 min) induce apoptosis and severe cell rounding (cytoskeletal collapse).

-

-

Harvesting:

-

Aspirate media.

-

Wash once with ice-cold PBS.

-

Crucial Step: Add Lysis Buffer immediately. Ensure the Lysis Buffer also contains phosphatase inhibitors (Cocktail 2/3) as a redundancy, although Calyculin pretreatment has already saturated intracellular phosphatases.

-

-

Verification: Run an SDS-PAGE.[7] Probing for p-Histone H3 or a gel shift in p-Vimentin serves as a positive control for Calyculin A activity.

Workflow Diagram

Figure 2: Handling workflow emphasizing light protection and temperature control.

Advanced Applications: Premature Chromosome Condensation (PCC)[11]

One of the most distinct properties of Calyculin A is its ability to induce Premature Chromosome Condensation (PCC) in interphase cells.[8]

-

Mechanism: By inhibiting PP1/PP2A, Calyculin A prevents the dephosphorylation of Histone H1 and H3, mimicking the mitotic state even in G1/S phase cells.

-

Utility: This allows cytogeneticists to visualize chromosomes for karyotyping without waiting for cells to naturally enter metaphase.

-

Protocol Adjustment: For PCC induction, treat cells with 50 nM Calyculin A for 30–45 minutes immediately prior to harvest.

References

-

Ishihara, H., et al. (1989). "Calyculin A and okadaic acid: inhibitors of protein phosphatase activity."[1][6] Biochemical and Biophysical Research Communications.

- Key Data: Establishes the IC50 values for PP1 vs PP2A.

-

Evans, D. A., et al. (1992). "Asymmetric Synthesis of Calyculin A." Journal of the American Chemical Society.

- Key Data: Defines the total synthesis and stereochemical assignment.

-

Lindvall, M. A., et al. (1997). "The binding mode of calyculin A to protein phosphatase-1." Journal of Biological Chemistry.

- Key Data: Structural biology of the inhibition mechanism.

-

Kato, Y., et al. (1986). "Calyculin A, a novel cytoskeleton-affecting isolated from a marine sponge."[9] Journal of the American Chemical Society.[10]

-

Key Data: Original isolation and characterization paper.[11]

-

-

Cell Signaling Technology. "Calyculin A #9902 Product Datasheet."

- Key Data: Handling and storage specific

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Calyculin A | C50H81N4O15P | CID 5311365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Research Portal [iro.uiowa.edu]

- 4. researchgate.net [researchgate.net]

- 5. Calyculin A |CA | PP1 inhibitor | Hello Bio [hellobio.com]

- 6. Calyculin A | Cell Signaling Technology [cellsignal.com]

- 7. mdpi.com [mdpi.com]

- 8. Calyculin A induces prematurely condensed chromosomes without histone H1 phosphorylation in mammalian G1-phase cells [scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Technical Deep Dive: Calyculin A Cellular Effects and Pathways

Executive Summary

Calyculin A (Cal A) is a potent, cell-permeable spiroketal macrolide toxin derived from the marine sponge Discodermia calyx.[1][2] Unlike its analog Okadaic Acid (OA), Calyculin A exhibits nanomolar-level inhibition of both Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) .[1][3][4] This dual-specificity makes it an indispensable tool for freezing phosphorylation dynamics, inducing Premature Chromosome Condensation (PCC), and studying cytoskeletal contractility.[1]

However, its utility is often compromised by a lack of understanding regarding its dose-dependent "dual action" (ion channel blockade vs. phosphatase inhibition) and its extreme light sensitivity.[1] This guide synthesizes the mechanistic pathways of Calyculin A with rigorous experimental protocols for researchers in drug discovery and cell biology.

Part 1: Mechanistic Architecture[1]

The Phosphatase Inhibition Paradox

While both Calyculin A and Okadaic Acid target the hydrophobic groove of serine/threonine phosphatases, their selectivity profiles differ critically. Calyculin A is approximately 10-100 times more potent against PP1 than Okadaic Acid.[1][5]

-

PP2A Inhibition: Both toxins inhibit PP2A at similar potencies (

).[1][3][6] -

PP1 Inhibition: Calyculin A inhibits PP1 (

), whereas Okadaic Acid requires high micromolar concentrations (

Expert Insight: If your experimental goal is to isolate PP2A activity, Okadaic Acid is the superior choice due to its selectivity window. If the goal is global phosphorylation preservation (freezing the "phosphoproteome"), Calyculin A is required to block the PP1 catalytic subunit.

Comparative Inhibitor Profile

| Inhibitor | PP1 | PP2A | Primary Utility | Cellular Permeability |

| Calyculin A | 0.3 - 2 nM | 0.5 - 1 nM | Global phospho-preservation, PCC induction, Cytoskeletal contraction | High |

| Okadaic Acid | 15 - 500 nM* | 0.1 - 1 nM | Selective PP2A inhibition (at low doses) | Moderate |

| Tautomycin | ~20 nM | ~200 nM | Preferential PP1 inhibition | Low (Slow uptake) |

*Note: Okadaic Acid PP1 inhibition is weak; values often exceed 1

Part 2: Physiological Cascades & Signaling Pathways[1]

Cytoskeletal Collapse and "Blebbing"

The most immediate phenotypic effect of Calyculin A treatment (10–50 nM) is rapid cell rounding and membrane blebbing.[1] This is driven by the hyper-phosphorylation of the Myosin Light Chain (MLC) .[1]

Mechanism:

-

Constitutive Kinase Activity: Myosin Light Chain Kinase (MLCK) and Rho-Kinase (ROCK) continuously phosphorylate MLC at Ser19/Thr18.[1]

-

Phosphatase Blockade: PP1 (specifically the Myosin Phosphatase Target Subunit, MYPT1) normally dephosphorylates MLC.[1] Calyculin A inhibits this restoration.[1]

-

Hyper-contraction: Accumulation of p-MLC induces massive actomyosin contraction, detaching the cell from the focal adhesion matrix and causing cytoplasm to herniate (bleb).[1]

Cell Cycle: Premature Chromosome Condensation (PCC)

Calyculin A bypasses the G2/M checkpoint.[1] By inhibiting PP1/PP2A, it prevents the dephosphorylation of Histone H3 and condensin complexes, forcing chromatin to condense regardless of the cell cycle phase (G1, S, or G2). This is critical for biodosimetry assays where metaphase spreads are insufficient.[1]

Pathway Visualization

The following diagram illustrates the divergent downstream effects of PP1/PP2A inhibition by Calyculin A.

Caption: Calyculin A inhibits PP1/PP2A, preventing dephosphorylation of key substrates (MLC, Histone H3), driving contraction and chromatin condensation.[1][7]

Part 3: Experimental Frameworks

Protocol A: Phospho-Preservation for Western Blot/Mass Spec

Objective: To freeze the phosphorylation state of transient signaling proteins (e.g., ERK, Akt, MLC) prior to lysis.[1]

Reagents:

-

Calyculin A Stock: 10

M in DMSO (Store at -20°C, Dark ). -

Lysis Buffer: RIPA or SDS buffer supplemented with protease inhibitors.[1]

Workflow:

-

Preparation: Dilute stock to a 10x working solution (e.g., 500 nM) in warm media immediately before use.

-

Treatment: Add Calyculin A to culture media for a final concentration of 50 nM .

-

Incubation: Incubate at 37°C for 10–30 minutes .

-

Harvest: Rapidly aspirate media. Wash once with ice-cold PBS containing 1 mM Na

VO -

Lysis: Add lysis buffer directly to the plate.[1] Scraping is preferred over trypsinization to prevent phospho-signal loss.[1]

Protocol B: PCC Induction for Biodosimetry

Objective: To visualize chromosome damage (rings, dicentrics) in non-mitotic cells (G2 phase) after radiation exposure.[1][8]

Workflow:

-

Culture: Cultivate lymphocytes or adherent cells for 48 hours post-stimulation.[1]

-

Induction: Add Calyculin A (final conc. 50 nM ) for 30 minutes .

-

Critical: Unlike Colcemid, Calyculin A does not require hours of incubation.

-

-

Hypotonic Shock: Treat with 0.075 M KCl for 20 minutes at 37°C.

-

Fixation: Fix in Methanol:Acetic Acid (3:1).

-

Staining: Drop onto slides and stain with Giemsa.[1]

-

Result: G2-PCC cells will appear as extended, double-chromatid filaments ("rogue chromosomes"), distinct from the condensed X-shapes of metaphase.[1]

-

Experimental Decision Tree

Caption: Workflow logic for optimizing Calyculin A treatment based on experimental endpoint (Signaling vs. Genomics).

Part 4: Troubleshooting & Controls

The "Dual Action" Artifact

At sub-nanomolar concentrations (<1 nM), Calyculin A has been observed to block non-selective cation channels and inhibit calcium influx independent of phosphatase inhibition .[1]

-

Implication: If observing calcium flux changes, verify if the effect persists at 0.1 nM (where phosphatase inhibition is negligible). If it does, the effect is likely off-target channel blockade.[1]

Stability and Handling[6]

-

Light Sensitivity: Calyculin A is extremely sensitive to light.[1] Aliquots must be stored in amber tubes or wrapped in foil. Exposure to ambient light for >1 hour can degrade potency significantly.[1]

-

Solvent: Reconstitute in high-grade DMSO. Avoid ethanol if possible, as it can evaporate during storage, altering concentration.[1]

Toxicity

Calyculin A is a potent cytotoxin. Prolonged exposure (>1 hour) leads to irreversible apoptosis and necrosis.[1] For time-course experiments exceeding 60 minutes, consider using Okadaic Acid if PP1 inhibition is not strictly required.[1]

References

-

Ishihara, H., et al. (1989).[1][3][5][6] "Calyculin A and okadaic acid: inhibitors of protein phosphatase activity."[4][5][6][9][10][11][12][13] Biochemical and Biophysical Research Communications.

-

Favre, B., et al. (1997).[1] "Differential inhibition and posttranslational modification of protein phosphatase 1 and 2A in MCF7 cells treated with calyculin-A, okadaic acid, and tautomycin." Journal of Biological Chemistry.

-

Hosseini, S. & Mozdarani, H. (2004).[1][8] "Induction of premature chromosome condensation (PCC) by calyculin A for biodosimetry." Journal of Radiation Research.[8]

-

Chartier, N., et al. (2011).[1] "The Discodermia calyx Toxin Calyculin A Enhances Cyclin D1 Phosphorylation and Degradation." Marine Drugs.[1] [1]

-

Edelman, A.M., et al. (1990).[1][14] "Phosphorylation of smooth muscle myosin by type II Ca2+/calmodulin-dependent protein kinase."[1][14] Molecular and Cellular Biochemistry.

-

Cell Signaling Technology. "Calyculin A Product Datasheet & Protocols." [1]

Sources

- 1. Calyculin A | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Calyculin A | Cell Signaling Technology [cellsignal.com]

- 7. Calyculin A induces prematurely condensed chromosomes without histone H1 phosphorylation in mammalian G1-phase cells [scirp.org]

- 8. scispace.com [scispace.com]

- 9. Calyculin A and okadaic acid: inhibitors of protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calyculin A from Discodermia Calyx Is a Dual Action Toxin that Blocks Calcium Influx and Inhibits Protein Ser/Thr Phosphatases [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Comparative effects of protein phosphatase inhibitors (okadaic acid and calyculin A) on human leukemia HL60, HL60/ADR and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Calyculin A, an enhancer of myosin, speeds up anaphase chromosome movement - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Calyculin A: A Technical Guide for Phosphatase Inhibition

Topic: Biological Activity of Calyculin A Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calyculin A is a hydrophobic polyketide marine toxin isolated from the sponge Discodermia calyx.[1][2][3] In the landscape of signal transduction research, it serves as a critical pharmacological probe due to its potent, cell-permeable inhibition of Serine/Threonine protein phosphatases type 1 (PP1) and type 2A (PP2A).

Unlike Okadaic Acid, which displays a marked preference for PP2A, Calyculin A inhibits both PP1 and PP2A with nanomolar equipotency.[4] This guide delineates the mechanistic underpinnings of Calyculin A, its comparative kinetics, and validated protocols for its application in phosphoproteomic preservation and cell cycle analysis.

Chemical Biology & Mechanism of Action[2]

Structural Determinants of Binding

Calyculin A functions as a phosphate mimic. Its biological activity hinges on a unique spiroketal phosphate moiety that interacts directly with the active site of the phosphatase.

-

Binding Mode: Crystallographic studies reveal that Calyculin A binds to the catalytic subunit of PP1 in an extended conformation. This contrasts sharply with Okadaic Acid, which binds in a pseudocyclic cage-like structure.

-

Key Interactions: The phosphate group of Calyculin A coordinates with the bimetallic center (Mn²⁺/Fe²⁺) of the phosphatase, effectively locking the enzyme in an inactive state. The hydrophobic polyketide tail occupies the hydrophobic groove of the enzyme, stabilizing the complex.

The "Dual Action" Phenomenon

While primarily utilized as a phosphatase inhibitor, researchers must account for Calyculin A's secondary effects.[3] Evidence suggests it can act as a non-selective cation channel blocker, inhibiting calcium influx in specific cell lines (e.g., fibroblasts) at sub-nanomolar concentrations.[3] This dual action can confound calcium-dependent signaling experiments if not properly controlled.

Visualization of Signaling Impact

The following diagram illustrates the cascade effect of Calyculin A, highlighting the shift from phosphatase dominance to kinase dominance.

Figure 1: Mechanistic pathway of Calyculin A-induced hyperphosphorylation and downstream phenotypic outcomes.

Comparative Potency Analysis

To select the correct inhibitor for your experimental design, compare the inhibitory constants (IC50) below. Calyculin A is the superior choice when simultaneous and complete inhibition of both PP1 and PP2A is required.

Table 1: Inhibitory Profiles of Common Phosphatase Toxins

| Inhibitor | Target Preference | IC50 (PP1) | IC50 (PP2A) | Solubility | Cell Permeability |

| Calyculin A | Equipotent (PP1 ≈ PP2A) | 0.3 - 2 nM | 0.5 - 1 nM | DMSO/EtOH | High |

| Okadaic Acid | High Selectivity for PP2A | 15 - 500 nM | 0.1 - 1 nM | DMSO/EtOH | High |

| Microcystin-LR | Equipotent (PP1 ≈ PP2A) | 0.1 - 1 nM | 0.1 - 1 nM | Water/MeOH | Poor (Requires transporter) |

| Tautomycin | Preference for PP1 | ~20 nM | ~1000 nM | DMSO | Moderate |

Note: IC50 values vary by substrate and experimental conditions (cell-free vs. whole cell).

Experimental Applications & Protocols

Protocol A: Phosphoprotein Preservation for Western Blotting

Objective: To capture transient phosphorylation states by preventing post-lysis dephosphorylation. Context: Standard lysis buffers often fail to inhibit endogenous phosphatases completely. Calyculin A provides a "chemical snap-freeze" of the phosphoproteome.

Reagents:

-

Calyculin A Stock: 10 µM in DMSO (Store at -20°C).

-

Lysis Buffer: RIPA or NP-40 buffer.

Workflow:

-

Preparation: Dilute Calyculin A stock 1:100 into the Lysis Buffer immediately before use to achieve a final concentration of 100 nM .

-

Expert Insight: Do not add Calyculin A to the cell culture media before lysis if you only want to preserve the basal state. Pre-treatment (10-30 min) will induce artificial hyperphosphorylation.

-

-

Lysis: Wash cells with ice-cold PBS. Add the Lysis Buffer (+100 nM Calyculin A) directly to the plate.

-

Incubation: Scrape cells and transfer to a microcentrifuge tube. Incubate on ice for 15 minutes.

-

Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Analysis: Collect supernatant. Perform protein quantification and proceed to SDS-PAGE.

Protocol B: Induction of Premature Chromosome Condensation (PCC)

Objective: To visualize chromosomes in interphase cells (G1, S, G2) for cytogenetic analysis. Mechanism: Calyculin A induces PCC by hyperphosphorylating Histone H3 and condensing chromatin regardless of cell cycle stage.

Workflow Visualization:

Figure 2: Workflow for Calyculin A-mediated Premature Chromosome Condensation (PCC).

Step-by-Step:

-

Treatment: Treat exponentially growing cells with 50 nM Calyculin A.

-

Observation: Incubate at 37°C for 30–60 minutes. Monitor cells; they will round up significantly.

-

Validation Check: If cells detach within 10 minutes, the concentration is too high for your cell line. Reduce to 20 nM.

-

-

Harvest: Collect cells. (Note: Mitotic shake-off is not necessary as all cells will condense).

-

Hypotonic Shock: Resuspend pellet in 0.075 M KCl for 15 minutes at 37°C.

-

Fixation: Fix in Methanol:Acetic Acid (3:1). Wash 3 times.

-

Staining: Drop onto slides and stain with Giemsa or DAPI. S-phase cells will appear "pulverized," while G1/G2 will show discrete chromatids.

Toxicity & Safety Handling (Critical)

Calyculin A is a potent marine toxin .[5] While specific LD50 data is often extrapolated from related polyketides, it is lethal in nanomolar quantities and can penetrate skin.

-

Engineering Controls: Always handle lyophilized powder and stock solutions inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses are mandatory.

-

Inactivation: Decontaminate surfaces with 10% bleach (sodium hypochlorite) followed by 70% ethanol.

-

Storage: Store lyophilized product at -20°C. Once dissolved in DMSO, aliquots are stable for 3-6 months at -20°C. Avoid repeated freeze-thaw cycles as this degrades the phosphate group, rendering the molecule inactive.

References

-

Ishihara, H., et al. (1989).[4][5][6][7] "Calyculin A and okadaic acid: inhibitors of protein phosphatase activity."[3][5][6][8][9][10][11] Biochemical and Biophysical Research Communications. Link

-

Lindvall, M.A., et al. (1997). "The binding mode of calyculin A to protein phosphatase-1." Journal of Biological Chemistry. Link

-

Favre, B., et al. (1997).[7] "Differential inhibition and posttranslational modification of protein phosphatase 1 and 2A in MCF7 cells treated with calyculin-A, okadaic acid, and tautomycin." Journal of Biological Chemistry. Link

-

Kita, K., et al. (2002). "Crystal structure of the complex between calyculin A and the catalytic subunit of protein phosphatase 1." Structure. Link

-

Gotoh, Y., et al. (1995). "Microtubule instability induced by calyculin A in interphase cells." Cell Motility and the Cytoskeleton. Link

Sources

- 1. Insight into binding of calyculin A to protein phosphatase 1: isolation of hemicalyculin a and chemical transformation of calyculin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Calyculin A | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]

- 8. mdpi.com [mdpi.com]

- 9. Calyculin A and okadaic acid: inhibitors of protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A study of the binding requirements of calyculin A and dephosphonocalyculin A with PP1, development of a molecular recognition model for the binding interactions of the okadaic acid class of compounds with PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Protein Phosphatase 2A-Based Assay to Detect Okadaic Acids and Microcystins [mdpi.com]

Calyculin A in Cell Signaling Research: A Technical Guide to Phospho-Preservation and Pathway Modulation

Executive Summary

Calyculin A is a potent, cell-permeable spiroketal macrolide toxin isolated from the marine sponge Discodermia calyx. In the landscape of signal transduction research, it serves as a critical pharmacological tool for inhibiting Serine/Threonine protein phosphatases type 1 (PP1) and type 2A (PP2A). Unlike its counterpart Okadaic Acid, Calyculin A exhibits equipotent inhibition of both PP1 and PP2A, making it indispensable for studying phosphorylation dynamics where PP1 activity is a suspected driver.

This guide provides a rigorous technical framework for the application of Calyculin A, moving beyond basic product sheets to address experimental design, kinetic optimization, and the preservation of transient phosphorylation states for high-sensitivity proteomics.

Part 1: Mechanistic Profile & Comparative Analysis

Mechanism of Action

Calyculin A functions by binding tightly to the catalytic subunits of PP1 and PP2A, blocking the hydrophobic groove and preventing substrate access. This inhibition is non-competitive and results in a state of "hyperphosphorylation" within the cell, effectively freezing the signaling cascade in an activated state.

-

PP2A Inhibition: Calyculin A binds PP2A with high affinity (

).[1][2][3][4] -

PP1 Inhibition: Crucially, Calyculin A inhibits PP1 with similar potency (

), whereas Okadaic Acid requires significantly higher concentrations (

Comparative Inhibitor Profile

Selecting the correct inhibitor is vital for experimental integrity. The table below contrasts Calyculin A with other common phosphatase inhibitors.

| Feature | Calyculin A | Okadaic Acid | Microcystin-LR |

| Source | Discodermia calyx (Sponge) | Prorocentrum (Dinoflagellate) | Microcystis (Cyanobacteria) |

| Permeability | High (Cell Permeable) | High | Low (Requires microinjection/transport) |

| PP2A IC50 | 0.5 – 1.0 nM | 0.1 – 1.0 nM | 0.1 – 1.0 nM |

| PP1 IC50 | ~2.0 nM | 60 – 500 nM | ~1.7 nM |

| Selectivity | Non-selective (PP1 & PP2A) | Selective for PP2A (at low doses) | Non-selective |

| Primary Use | Global phospho-preservation; PP1 studies | PP2A specific studies | In vitro assays (due to permeability issues) |

Signaling Impact Visualization

The following diagram illustrates the mechanistic impact of Calyculin A on the phosphorylation equilibrium.

Caption: Calyculin A shifts equilibrium toward hyperphosphorylation by blocking PP1/PP2A-mediated dephosphorylation.

Part 2: Experimental Framework & Protocols

Preparation and Handling (Safety Critical)

Calyculin A is a marine toxin . Handle with extreme care inside a laminar flow hood.

-

Stock Preparation:

-

Purchase typically comes as 10 µg or 25 µg lyophilized film.

-

Dissolve in high-grade sterile DMSO to create a 100 µM stock solution .

-

Calculation: MW ≈ 1009.17 g/mol . 10 µg ≈ 9.9 nmol. Adding 99 µL DMSO yields ~100 µM.

-

-

Storage: Aliquot immediately into light-protective tubes (amber) to avoid freeze-thaw cycles. Store at -20°C. Stable for 6-12 months.

-

Dosing and Kinetics

-

Working Concentration: 10 – 100 nM.

-

Note: 50 nM is the standard starting point for most cell lines (HeLa, Jurkat, HEK293).

-

-

Incubation Time: 10 – 30 minutes.

-

Warning: Extended incubation (>60 mins) leads to severe cytoskeletal collapse, cell rounding, and apoptosis, which can introduce artifactual stress signaling.

-

Protocol: Phospho-Preservation for Western Blot & Mass Spec

This protocol is designed to maximize the recovery of transient phosphorylation sites (e.g., p-Threonine, p-Serine) which are rapidly lost during cell lysis.

Reagents

-

Lysis Buffer: RIPA or 8M Urea buffer.

-

Phosphatase Inhibitor Cocktail: Sodium Fluoride, Sodium Orthovanadate.

-

Calyculin A: 100 µM Stock.

Step-by-Step Workflow

-

Cell Culture: Grow cells to 80% confluency.

-

Treatment: Add Calyculin A directly to the culture media to a final concentration of 50 nM .

-

Incubation: Incubate at 37°C for 15–20 minutes .

-

Visual Check: Cells may begin to round up slightly; this is a marker of efficacy (cytoskeletal contraction).

-

-

Harvesting (The "Cold Snap"):

-

Place culture dish on ice immediately.

-

Aspirate media.

-

Wash 1x with ice-cold PBS containing 50 nM Calyculin A . (Critical: Removing inhibitor during wash can allow reactivation of phosphatases).

-

-

Lysis: Add ice-cold Lysis Buffer (supplemented with protease inhibitors).

-

Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

-

Analysis: Proceed to SDS-PAGE or Protein Digestion for MS.

Experimental Workflow Diagram

Caption: Optimized workflow for phospho-protein preservation. Note the inclusion of Calyculin A in the wash step.

Part 3: Troubleshooting & Controls

Self-Validating the Protocol

To ensure the inhibitor is working, run a Western Blot for a known labile phospho-protein or a general phospho-substrate antibody.

-

Positive Control: Phospho-Histone H3 (Ser10) or Phospho-Myosin Light Chain 2 (Ser19) . Calyculin A treatment should result in a massive increase in signal compared to untreated control.

-

Negative Control: Untreated cells (DMSO vehicle only).

Common Pitfalls

| Issue | Cause | Solution |

| Cell Detachment | Cytoskeletal contraction due to PP1 inhibition. | Reduce incubation time to 10-15 mins; Handle plates gently. |

| High Background (WB) | Non-specific binding due to massive hyperphosphorylation. | Titrate Calyculin A down to 10-20 nM; Optimize blocking buffer. |

| Precipitation | Freeze-thaw cycles of DMSO stock. | Aliquot single-use stocks; Warm to RT before opening. |

References

-

Ishihara, H., et al. (1989). Calyculin A and okadaic acid: inhibitors of protein phosphatase activity.[2][3] Biochemical and Biophysical Research Communications.[1][2][4] Retrieved from [Link]

-

Bialojan, C., & Takai, A. (1988). Inhibitory effect of a marine-sponge toxin, okadaic acid, on protein phosphatases. Biochemical Journal. Retrieved from [Link]

-

Swingle, M., et al. (2007). Small-molecule inhibitors of ser/thr protein phosphatases. Methods in Molecular Biology. Retrieved from [Link]

Sources

Calyculin A: Mechanistic Architect of Tumor Promotion via Phosphatase Inhibition

Executive Summary

Calyculin A (Caly A), a spiroketal macrolide derived from the marine sponge Discodermia calyx, represents a paradigm shift in our understanding of non-genotoxic carcinogenesis. Unlike classical initiators that directly mutate DNA, Calyculin A functions as a potent tumor promoter , driving the clonal expansion of initiated cells through the catastrophic disruption of cellular phosphorylation homeostasis.

This technical guide dissects the molecular mechanisms of Calyculin A, specifically its dual inhibition of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). It provides researchers with validated experimental frameworks for utilizing Calyculin A in two-stage carcinogenesis models and defines the safety protocols required for handling this nanomolar-potency toxin.

Part 1: Mechanistic Foundation

The Phosphatase Blockade

The core mechanism of Calyculin A is the stoichiometric inhibition of the Serine/Threonine phosphatases PP1 and PP2A. In a homeostatic state, these enzymes act as the "brakes" on signaling pathways driven by kinases. Calyculin A locks these enzymes in an inactive state, resulting in a net hyperphosphorylation of the proteome.

The "Dual Threat" Profile

While Okadaic Acid (the prototype tumor promoter) is highly selective for PP2A, Calyculin A inhibits both PP1 and PP2A with equipotent nanomolar affinity. This broader inhibitory profile leads to a more distinct and aggressive hyperphosphorylation phenotype, affecting cytoskeletal integrity (vimentin/keratins) and nuclear signaling (nucleolin, histone H3) simultaneously.

Table 1: Comparative Potency of Okadaic Acid Class Tumor Promoters

| Characteristic | Calyculin A | Okadaic Acid | TPA (Phorbol Ester) |

| Source | Discodermia calyx (Sponge) | Halichondria okadai (Sponge) | Croton tiglium (Plant) |

| Primary Target | PP1 & PP2A (Dual Inhibition) | PP2A (High Selectivity) | PKC (Direct Activation) |

| IC50 (PP1) | ~2.0 nM | > 500 nM | N/A |

| IC50 (PP2A) | ~0.5 – 1.0 nM | ~0.1 – 1.0 nM | N/A |

| Tumor Promotion | Potent (Mouse Skin) | Potent (Mouse Skin) | Potent (Mouse Skin) |

| Key Biomarker | Hyper-p-Ser/Thr (Broad) | Hyper-p-Ser/Thr (PP2A specific) | PKC Translocation |

Expert Insight: When designing experiments, choose Calyculin A if you need to assess the impact of total phosphatase suppression. Use Okadaic Acid if you specifically need to isolate PP2A-dependent effects without confounding PP1 inhibition.

Part 2: Signaling Dynamics & Visualization

The tumor-promoting activity of Calyculin A is not a single pathway event but a systemic collapse of negative regulation.

-

Cytoskeletal Collapse: Inhibition of PP1/PP2A leads to hyperphosphorylation of intermediate filaments (e.g., Vimentin, Keratins), causing cell rounding and loss of contact inhibition.

-

Metabolic reprogramming: Induction of Ornithine Decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis, essential for rapid cell division.

-

PKC Translocation: Although Calyculin A does not bind PKC directly, the accumulation of phosphoproteins indirectly triggers the translocation of Protein Kinase C (PKC) to the membrane, mimicking the effect of TPA.

Pathway Diagram: The Phosphorylation Cascade

The following diagram illustrates the causal flow from Calyculin A exposure to the tumor promotion phenotype.

Figure 1: Calyculin A inhibits PP1/PP2A, causing accumulation of phosphoproteins that drive PKC translocation, ODC induction, and ultimately tumor promotion.

Part 3: Experimental Frameworks

Protocol 1: In Vivo Two-Stage Mouse Skin Carcinogenesis

This is the gold-standard assay for defining tumor promotion. It separates initiation (genetic damage) from promotion (clonal expansion).[1]

Subject: Female CD-1 mice (7–8 weeks old). Reagents:

-

Initiator: DMBA (7,12-dimethylbenz[a]anthracene) dissolved in acetone.

-

Promoter: Calyculin A dissolved in acetone.

Step-by-Step Methodology:

-

Acclimatization & Prep (Week -2):

-

Shave the dorsal skin of mice. Only use mice in the resting phase of the hair cycle.

-

Self-Validation Check: Discard any mice with skin abrasions or regrowth of hair before initiation.

-

-

Initiation (Week 0):

-

Latency Period (Week 1):

-

Allow 1 week of rest. No treatment. This prevents direct interaction between the initiator and promoter.

-

-

Promotion Phase (Week 2 – Week 30):

-

Apply Calyculin A (1 µg or ~1.0 nmol) in 100 µL acetone twice weekly .

-

Control Group: Acetone only (Vehicle).

-

Positive Control:[5] Okadaic Acid (1 µg) or TPA (2-5 µg).

-

Data Collection: Count papillomas weekly. Measure diameter.

-

-

Endpoint Analysis:

-

Tumor Incidence: % of mice with at least one tumor.[6]

-

Tumor Multiplicity: Average number of tumors per mouse.

-

Expected Result: Calyculin A treated mice should show ~80-90% tumor incidence by week 30.

-

Protocol 2: In Vitro Phospho-Profiling (Western Blot)

To validate Calyculin A activity before expensive in vivo studies, use this rapid assay.

-

Cell Culture: Seed HeLa or NIH3T3 cells to 70% confluence.

-

Treatment: Treat cells with 10–50 nM Calyculin A for 30 minutes.

-

Note: Do not exceed 60 minutes if looking for primary signaling events, as apoptosis initiates rapidly.

-

-

Lysis: Lyse in buffer containing protease inhibitors but NO phosphatase inhibitors (the Calyculin A in the media has already done the job, but adding standard cocktails is safe).

-

Detection:

-

Run SDS-PAGE.

-

Blot for Phospho-Threonine (pan-antibody) or specific targets like Phospho-Histone H3 .

-

-

Validation: A massive "smear" of high molecular weight phosphorylated proteins indicates successful PP1/PP2A inhibition.

Part 4: Safety & Handling (Critical)

Calyculin A is a marine toxin with extreme biological activity.

-

LD50: Intraperitoneal LD50 in mice is ~10–60 µg/kg. It is lethal in minute quantities.

-

Formulation: It is typically supplied as a lyophilized film to prevent aerosolization.

-

Storage: -20°C, protected from light.

-

Handling:

-

Never attempt to weigh the powder. Solubilize the entire vial in DMSO to create a master stock (e.g., 100 µM).

-

Work inside a certified chemical fume hood.

-

Double-glove (Nitrile).

-

Inactivate spills with 10% bleach (sodium hypochlorite) for 30 minutes before cleanup.

-

References

-

Suganuma, M., et al. (1990). "Calyculin A, an inhibitor of protein phosphatases, a potent tumor promoter on CD-1 mouse skin."[7] Cancer Research.

-

Ishihara, H., et al. (1989).[8] "Calyculin A and okadaic acid: inhibitors of protein phosphatase activity."[2][6][7][9][10][11][12][13][14] Biochemical and Biophysical Research Communications.

-

Fujiki, H. & Suganuma, M. (1993). "Tumor promotion by inhibitors of protein phosphatases 1 and 2A: the okadaic acid class compounds."[9][15] Advances in Cancer Research.

-

Eriksson, J.E., et al. (1998). "Rapid cytoskeletal reorganization induced by phosphatase inhibitors." The American Journal of Pathology.

-

Cell Signaling Technology. "Calyculin A #9902 Datasheet & Protocol."

Sources

- 1. mdpi.com [mdpi.com]

- 2. Calyculin A and okadaic acid: inhibitors of protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. zenodo.org [zenodo.org]

- 5. wisnerbaum.com [wisnerbaum.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Calyculin A, an inhibitor of protein phosphatases, a potent tumor promoter on CD-1 mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calyculin A | Cell Signaling Technology [cellsignal.com]

- 9. Nonphorbol tumor promoters okadaic acid and calyculin-A induce membrane translocation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Involvement of calyculin A inhibitable protein phosphatases in the cyclic AMP signal transduction pathway of mouse corticotroph tumour (AtT20) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calyculin A | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]

- 12. Calyculin A from Discodermia Calyx Is a Dual Action Toxin that Blocks Calcium Influx and Inhibits Protein Ser/Thr Phosphatases [mdpi.com]

- 13. Involvement of calyculin A inhibitable protein phosphatases in the cyclic AMP signal transduction pathway of mouse corticotroph tumour (AtT20) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calyculin A (#9902) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 15. Mechanisms of action of okadaic acid class tumor promoters on mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

Deciphering Phosphorylation Dynamics: Calyculin A’s Bimodal Role in Apoptotic Signaling

Executive Summary: The Phosphatase Paradox

Apoptosis is governed by a delicate, highly regulated balance of kinase-driven phosphorylation and phosphatase-driven dephosphorylation. As a Senior Application Scientist, I frequently observe that researchers view phosphatase inhibitors merely as toxic agents. However, compounds like Calyculin A—a potent marine toxin isolated from the sponge Discodermia calyx—serve as indispensable, high-precision pharmacological tools. By selectively inhibiting Serine/Threonine protein phosphatases 1 (PP1) and 2A (PP2A) 1, Calyculin A triggers profound shifts in cellular signaling. Its role in programmed cell death is highly context-dependent, exhibiting a bimodal capacity to either aggressively induce apoptosis or robustly prevent it, depending on the cellular environment and the specific apoptotic triggers involved 2.

This guide systematically deconstructs the mechanisms behind this bimodal behavior and provides self-validating experimental workflows to ensure reproducible, causally-linked data in your drug development or signaling research.

Biochemical Profile & Target Specificity

Unlike Okadaic Acid, which preferentially targets PP2A over PP1 at low concentrations, Calyculin A exhibits sub-nanomolar to low-nanomolar affinity for both enzymes 1. This dual inhibition is critical because PP1 and PP2A often regulate opposing nodes within the same apoptotic network.

Table 1: Phosphatase Inhibitor Specificity & Kinetic Data

| Phosphatase Target | Calyculin A IC50 | Okadaic Acid IC50 | Primary Cellular Consequence of Inhibition |

| Protein Phosphatase 1 (PP1) | ~2.0 nM 3 | > 100 nM | Hyperphosphorylation of Retinoblastoma (Rb) protein, NF-κB |

| Protein Phosphatase 2A (PP2A) | 0.5 - 1.0 nM 3 | ~ 0.1 - 1.0 nM | Prevention of Bax translocation to mitochondria |

Mechanistic Divergence: Induction vs. Prevention of Apoptosis

Understanding why a compound yields opposing phenotypes is the cornerstone of authoritative science. Calyculin A's effect is dictated by the basal state of the cell's stress kinases versus its death-receptor signaling requirements.

Pathway A: Calyculin A as an Apoptosis Inducer (Stress Kinase Activation)

In osteoblastic osteosarcoma cells (MG63) and human submandibular gland (HSG) cells, Calyculin A acts as a direct inducer of apoptosis 4, 5. The causality here is driven by transcription factor hyperphosphorylation. Inhibiting PP1/PP2A leads to the rapid phosphorylation of the p65 subunit of NF-κB at Serine 536 5. This forces the translocation of NF-κB into the nucleus, driving the transcription of pro-apoptotic genes, including PTEN, Fas Ligand (FasL), and Fas Receptor (FasR) 5. By removing the "brakes" on stress-response transcription, the cell is driven into DNA fragmentation and nuclear condensation.

Pathway B: Calyculin A as an Apoptosis Inhibitor (Receptor/Mitochondrial Blockade)

Paradoxically, in the context of extrinsic death-receptor activation (e.g., Fas-mediated apoptosis in Jurkat T cells) or intrinsic mitochondrial stress, Calyculin A prevents cell death 2, 6. Fas cross-linking requires the rapid dephosphorylation of the retinoblastoma protein (Rb) by PP1 to propagate the apoptotic signal 6. By inhibiting PP1, Calyculin A blocks Rb dephosphorylation, halts Fas receptor oligomerization, and prevents the recruitment of FADD and subsequent Caspase-8 activation 2. Furthermore, PP2A inhibition prevents the translocation of the pro-apoptotic protein Bax to the mitochondria, effectively shutting down the intrinsic death pathway 2.

Bimodal signaling pathways of Calyculin A in apoptosis induction and prevention.

Self-Validating Experimental Protocols

To rigorously study these opposing effects, experimental design must incorporate self-validating controls. It is not enough to measure cell death; you must prove the molecular causality.

Protocol 1: Inducing Apoptosis and Validating Phospho-Targets (MG63 Model)

Objective: To demonstrate Calyculin A-induced apoptosis via NF-κB hyperphosphorylation.

-

Reconstitution: Dissolve lyophilized Calyculin A in sterile DMSO to create a 10 µM stock 1.

-

Causality Check: Calyculin A is highly hydrophobic; DMSO ensures complete solubility and cell permeability. Aliquot and store at -20ºC in the dark to prevent loss of potency.

-

-

Cell Treatment: Seed MG63 cells and treat with 1 to 10 nM Calyculin A for 24 hours 3.

-

Causality Check: This low-nanomolar concentration is sufficient to inhibit both PP1 and PP2A without causing immediate, non-specific necrotic toxicity.

-

-

Nuclear Extraction & Western Blotting: Lyse cells and separate cytosolic/nuclear fractions. Probe for Phospho-p65 (Ser536).

-

Causality Check: This step validates that the phenotypic apoptosis is preceded by the mechanistic trigger (NF-κB translocation) 5.

-

-

Apoptosis Assay: Perform DNA laddering assays or Annexin V/PI flow cytometry to confirm apoptotic (not necrotic) cell death.

Protocol 2: Rescuing Cells from Fas-Mediated Apoptosis (Jurkat Model)

Objective: To demonstrate Calyculin A's protective effect against extrinsic apoptosis.

-

Pre-treatment: Pre-incubate Jurkat cells with 40 nM Calyculin A for 30 minutes 6.

-

Causality Check: Pre-incubation is critical to establish a fully inhibited phosphatase environment before the death signal is introduced.

-

-

Apoptosis Induction: Expose cells to 1 µg/ml anti-Fas antibody (CH11) for 4 hours 6.

-

Cleavage Assay Validation: Harvest cells and perform Western blotting for Poly (ADP-ribose) polymerase (PARP) cleavage.

-

Causality Check: PARP cleavage is a downstream target of Caspase-3. Its absence in Calyculin A-treated cells confirms the blockade of the caspase cascade 6.

-

Self-validating experimental workflow for Calyculin A apoptosis assays.

Quantitative Data Summary

To aid in experimental design, the following table synthesizes the expected phenotypic outcomes based on cell lineage and concentration parameters.

Table 2: Context-Dependent Apoptotic Outcomes of Calyculin A

| Cell Line | Apoptotic Trigger | Calyculin A Concentration | Primary Mechanistic Target | Outcome |

| MG63 (Osteosarcoma) | None (Direct Action) | 1 - 10 nM | NF-κB (Ser536) Phosphorylation | Induces Apoptosis 3, 5 |

| HSG (Salivary Gland) | None (Direct Action) | 2 nM | PP1 / PP2A Inhibition | Induces Apoptosis 4 |

| Jurkat (T-Cell) | Anti-Fas (CH11) | 40 - 50 nM | Prevents Rb Dephosphorylation | Prevents Apoptosis 6 |

| Leukemia Models | Anisomycin | 10 - 50 nM | Prevents Bax Translocation | Prevents Apoptosis 2 |

References

- Source: sigmaaldrich.

- Title: Calyculin A (#9902)

- Source: nih.

- Title: Calyculin A | Phosphatase Inhibitor - MedchemExpress.

- Source: nih.

- Source: spandidos-publications.

- Source: doi.

Sources

- 1. Calyculin A (#9902) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 2. Inhibitors of protein phosphatases 1 and 2A differentially prevent intrinsic and extrinsic apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The protein phosphatase inhibitors, okadaic acid and calyculin A, induce apoptosis in human submandibular gland ductal cell line HSG cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Redirecting [linkinghub.elsevier.com]

Methodological & Application

Calyculin A in Cell Culture: Comprehensive Application Note and Protocol

Mechanistic Overview & Rationale for Use

As a Senior Application Scientist, one of the most frequent challenges I encounter in phosphoproteomics and signal transduction research is the rapid dephosphorylation of target proteins during cell lysis. Endogenous phosphatases act within seconds once cellular compartmentalization is disrupted. To capture a highly accurate snapshot of the cellular phosphoproteome, researchers rely on potent, cell-permeable phosphatase inhibitors applied directly to the living cell culture prior to lysis.

Calyculin A , a complex spiro ketal lipophilic metabolite originally isolated from the marine sponge Discodermia calyx, is the gold standard for this application[1]. Unlike okadaic acid—which strongly inhibits Protein Phosphatase 2A (PP2A) but has limited efficacy against Protein Phosphatase 1 (PP1)—Calyculin A is a dual-action, highly potent inhibitor of both PP1 and PP2A[2].

Beyond its primary role as a phosphatase inhibitor, Calyculin A exhibits a fascinating dose-dependent biological duality. At standard nanomolar working concentrations (50–100 nM), it rapidly halts PP1/PP2A activity[2]. However, at subnanomolar concentrations (e.g., 0.3 nM), it acts as a non-selective cation channel blocker, preventing calcium influx and arresting G1 to S phase cell cycle progression in specific fibroblast lineages[3].

In signal transduction studies, the application of Calyculin A is critical for validating kinase activity. For example, it induces the hyperphosphorylation of PKB/Akt at Ser473 by preventing its dephosphorylation[4]. Similarly, it drives the hyperphosphorylation and subsequent rapid degradation of IκBβ, a process essential for the nuclear translocation and activation of the NF-κB transcription factor[5].

Calyculin A signaling mechanism: PP1/PP2A inhibition leading to Akt and NF-κB activation.

Quantitative Data: Physicochemical Properties & Inhibitory Profile

To ensure experimental reproducibility, it is critical to understand the physical limitations and precise inhibitory metrics of Calyculin A. The compound is highly hydrophobic and sensitive to oxidation due to its conjugated diene system[1].

Table 1: Physicochemical Properties & Storage

| Property | Specification | Experimental Implication |

|---|---|---|

| Molecular Weight | 1009.17 g/mol [2] | Required for precise molarity calculations. |

| Formula | C50H81N4O15P[2] | Contains phosphate, oxazole, and nitrile functionalities. |

| Solubility | DMSO (50 mM), EtOH (1 mg/mL)[2] | DMSO is preferred to minimize vehicle volume in culture. |

| Storage (Solid) | -20°C, desiccated, dark[2] | Stable for up to 24 months in lyophilized form[2]. |

| Storage (Solution) | -20°C, aliquoted[1] | Susceptible to oxidation; requires argon overlay[1]. |

Table 2: Target Specificity & Working Parameters

| Target / Parameter | Value | Causality in Experimental Design |

|---|---|---|

| PP1 Inhibition (IC50) | ~2.0 nM[2] | Potently locks PP1-regulated targets in phosphorylated states. |

| PP2A Inhibition (IC50) | ~0.5 - 1.0 nM[2] | Outperforms Okadaic Acid in dual-inhibition assays. |

| Standard Working Conc. | 50 - 100 nM[2] | Ensures complete intracellular saturation within minutes. |

| Standard Incubation Time | 5 - 30 minutes[2] | Short times prevent cytotoxicity and massive cell rounding[6]. |

Experimental Protocols

The following protocols are designed as self-validating systems. By adhering to the causality behind each step, you minimize artifacts such as solvent-induced stress or compound degradation.

Standard workflow for Calyculin A preparation, cell treatment, and downstream analysis.

Protocol A: Stock Solution Preparation & Storage

Causality Focus: Maximizing stability and preventing oxidative degradation.

-

Equilibration: Remove the lyophilized Calyculin A vial from -20°C storage and allow it to equilibrate to room temperature for 15–20 minutes in a desiccator. Why? Opening a cold vial introduces atmospheric condensation, which rapidly degrades the compound.

-

Reconstitution: For a standard 10 µM stock, reconstitute the film in high-purity, anhydrous DMSO[2]. Why DMSO? It ensures complete solubility while allowing you to keep the final vehicle concentration in your cell culture below 0.1% (v/v), preventing solvent-induced cytotoxicity.

-

Aliquoting: Divide the stock solution into small, single-use aliquots (e.g., 10–20 µL) in amber microcentrifuge tubes to protect from light[1].

-

Argon Overlay: Gently layer argon or nitrogen gas over the liquid in each tube before sealing[1]. Why? The spiro ketal structure is highly sensitive to oxygen; displacing ambient air prevents loss of potency.

-

Storage: Store immediately at -20°C. Once in solution, use within 1 month[2]. Never subject aliquots to repeated freeze/thaw cycles.

Protocol B: Acute Treatment for Phosphoprotein Preservation

Causality Focus: Capturing transient phosphorylation without inducing apoptosis.

-

Culture Preparation: Grow adherent or suspension cells to 70–80% confluence in standard culture media.

-

Treatment: Spike the culture media with Calyculin A to a final concentration of 50–100 nM[2]. Swirl gently to ensure rapid, homogeneous distribution.

-

Incubation: Incubate at 37°C for 5 to 30 minutes[2].

-

Validation Check: If monitoring ERM (Ezrin, Radixin, Moesin) phosphorylation, you will observe morphological changes. Within 30 minutes at concentrations ≥10 nM, adherent cells (like NIH3T3) will begin to retract and round up due to cytoskeletal hyperphosphorylation[6]. Do not exceed 60 minutes unless studying apoptosis, as prolonged exposure causes severe cytotoxicity[6].

-

-

Termination & Lysis: Immediately aspirate the media and wash the cells once with ice-cold PBS. Lyse the cells directly in the dish using an ice-cold lysis buffer (e.g., RIPA) supplemented with additional protease and phosphatase inhibitors (e.g., NaF, sodium orthovanadate). Why? While Calyculin A inhibits PP1/PP2A in the living cell, cellular disruption dilutes the inhibitor. Cold temperatures and secondary inhibitors quench any residual enzymatic activity during lysate processing[2].

Protocol C: Induction of Premature Chromosome Condensation (PCC)

Causality Focus: Bypassing normal cell cycle checkpoints for cytogenetic analysis.

Calyculin A is uniquely capable of inducing Premature Chromosome Condensation (PCC) in G1-phase cells, allowing researchers to visualize chromatin compaction without waiting for mitosis[7][8].

-

Synchronization: Synchronize HeLa or target cells in the G1 phase using a thymidine block or sodium butyrate treatment[8].

-

Induction: Treat the synchronized culture with 50–100 nM Calyculin A for 1 to 3 hours[8].

-

Harvesting: Pellet the cells and resuspend in a hypotonic solution (e.g., 75 mM KCl) for 15 minutes at 37°C to swell the cells[8].

-

Fixation: Fix the cells by adding fresh fixative (3:1 v/v methanol:acetic acid). Pellet and resuspend in fresh fixative three times to ensure complete preservation[8].

-

Spreading: Drop the fixed cell suspension from a height of ~20 cm onto cold, wet microscope slides to spread the prematurely condensed chromosomes for microscopy[8]. Interestingly, while Calyculin A induces PCC, histone H1 is not phosphorylated during this G1-phase condensation[7][8].

References

-

Calyculin A from Discodermia Calyx Is a Dual Action Toxin that Blocks Calcium Influx and Inhibits Protein Ser/Thr Phosphatases. MDPI (Marine Drugs).[Link]

-

Mechanism of Activation of PKB/Akt by the Protein Phosphatase Inhibitor Calyculin A. PubMed Central (NIH).[Link]

-

Calyculin A induces prematurely condensed chromosomes without histone H1 phosphorylation in mammalian G1-phase cells. SCIRP.[Link]

-

The serine/threonine phosphatase inhibitor calyculin A induces rapid degradation of IkappaBbeta. Requirement of both the N- and C-terminal sequences. PubMed (NIH).[Link]

-

Calyculin A Induces Premature Chromosome Condensation and Chromatin Compaction in G1-Phase HeLa Cells without Histone H1 Phosphorylation. PubMed Central (NIH).[Link]

-

Effect of Calyculin A (Cal-A) on cell shape, ERM phosphorylation and inhibition of cell reattachment in NIH3T3 cells. ResearchGate.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Calyculin A (#9902) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of Activation of PKB/Akt by the Protein Phosphatase Inhibitor Calyculin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The serine/threonine phosphatase inhibitor calyculin A induces rapid degradation of IkappaBbeta. Requirement of both the N- and C-terminal sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Calyculin A induces prematurely condensed chromosomes without histone H1 phosphorylation in mammalian G1-phase cells [scirp.org]

- 8. Calyculin A Induces Premature Chromosome Condensation and Chromatin Compaction in G1-Phase HeLa Cells without Histone H1 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Utilizing Calyculin A for Ser/Thr Phosphatase Inhibition in Cellular Assays

Executive Summary & Mechanistic Rationale

Calyculin A is a highly potent, cell-permeable polyketide-peptide toxin originally isolated from the marine sponge Discodermia calyx1. In molecular biology and drug development, it is primarily utilized to rapidly freeze the cellular phosphorylation state by potently inhibiting Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) 2.

Because cellular signaling is governed by a dynamic, high-turnover equilibrium between protein kinases and phosphatases, acute application of Calyculin A shuts down the dephosphorylation arm. This causes a rapid accumulation of phosphorylated substrates, enabling the study of transient signaling nodes like Akt 3, STAT3 [[4]](), and excitation-contraction coupling in cardiomyocytes 5.

Mechanism of Calyculin A inhibiting PP1/PP2A to shift the cellular phosphorylation balance.

Quantitative Selectivity Profile

Unlike Okadaic Acid, which strongly prefers PP2A over PP1 (requiring 100-fold higher doses to inhibit PP1), Calyculin A inhibits both PP1 and PP2A with near-equal, sub-nanomolar affinity 6. It displays negligible activity against PP2B (Calcineurin) or PP2C, making it a highly specific tool for isolating PP1/PP2A-dependent pathways 7.

| Phosphatase Target | IC50 Value | Selectivity Note |

| Protein Phosphatase 1 (PP1) | 0.3 – 2.0 nM | Highly potent; binds directly to the catalytic subunit. |

| Protein Phosphatase 2A (PP2A) | 0.5 – 1.0 nM | Highly potent; competes with Okadaic Acid for the same site. |

| Protein Phosphatase 2B (PP2B) | > 10,000 nM | Negligible inhibition; >10,000,000-fold selectivity over PP1/PP2A. |

| Protein Phosphatase 2C (PP2C) | > 10,000 nM | Negligible inhibition. |

Reagent Preparation & Storage

Causality: Calyculin A is a highly hydrophobic molecule. It must be reconstituted in an organic solvent to ensure complete solubility and subsequent cell membrane permeability. Aqueous buffers will cause immediate precipitation.

-

Stock Solution (100 µM): Dissolve 100 µg of Calyculin A (MW: 1009.18 g/mol ) in 990 µL of anhydrous, cell-culture grade DMSO.

-

Aliquot & Store: Divide into 10 µL aliquots to prevent freeze-thaw degradation. Store at -20°C (short-term) or -80°C (long-term up to 6 months).

-

Working Concentration: Dilute directly into pre-warmed culture media immediately before use. The final DMSO concentration in the culture should never exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Validated Experimental Protocols

Protocol A: Acute In Vivo Phosphorylation Preservation (Pre-Lysis)

Causality: Standard lysis buffers containing commercial phosphatase inhibitor cocktails often act too slowly to prevent the dephosphorylation of highly labile sites (e.g., Akt Ser473) during the physical disruption of the cell [[3]](). Pre-treating intact cells with Calyculin A allows the cell-permeable drug to neutralize PP1/PP2A in vivo before membrane rupture occurs.

Step-by-Step Methodology:

-